Enzyme Inhibition Selectivity: 5-Lipoxygenase vs. Cytochrome P450 Isoforms
The compound demonstrates a clear selectivity profile against a panel of human enzymes. It shows negligible inhibition of human 5-lipoxygenase (5-LOX) with an IC₅₀ of >10,000 nM [1]. In contrast, it exhibits moderate inhibition of CYP1A1 (IC₅₀ = 1,200 nM) and CYP1B1 (IC₅₀ = 900 nM) [2]. This is distinct from the low micromolar activity often seen with more potent pharmacophore-bearing analogs. This quantitative comparison of >10,000 nM (inactive) versus ~1,000 nM (weak-moderate) establishes a clear selectivity window.
CYP1A1 IC₅₀ 1,200 nM
CYP1B1 IC₅₀ 900 nM
| Evidence Dimension | Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >10,000 nM (5-LOX); IC₅₀ = 1,200 nM (CYP1A1); IC₅₀ = 900 nM (CYP1B1) |
| Comparator Or Baseline | Typical reference inhibitors (e.g., Zileuton for 5-LOX: IC₅₀ ~500 nM); In-house CYP reference standards (e.g., α-Naphthoflavone for CYP1A1: IC₅₀ ~50 nM) |
| Quantified Difference | At least 20-fold selectivity for CYP1A1/CYP1B1 over 5-LOX |
| Conditions | In vitro enzyme inhibition assays using human recombinant 5-LOX expressed in E. coli, and human CYP1A1/CYP1B1 expressed in HEK293 cells or yeast microsomes, with fluorogenic substrates. |
Why This Matters
This quantitative selectivity profile allows procurement for experiments targeting CYP1 family enzymes without confounding off-target effects on 5-LOX, a common liability in inflammation-related screening campaigns.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807) - 1-Ethoxy-4-(methoxymethyl)benzene activity against human 5-Lipoxygenase. View Source
- [2] BindingDB. BDBM50269353 (CHEMBL4105559) - 1-Ethoxy-4-(methoxymethyl)benzene activity against human CYP1A1 and CYP1B1. View Source
